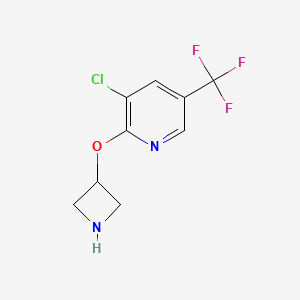![molecular formula C32H30AgN8-4 B12340758 Silver, [29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-, (SP-4-1)-](/img/structure/B12340758.png)
Silver, [29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-, (SP-4-1)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silver, [29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-, (SP-4-1)- is a complex compound that belongs to the family of phthalocyanines. Phthalocyanines are macrocyclic compounds with a structure similar to that of porphyrins, which are known for their vibrant colors and extensive applications in dyes, pigments, and as catalysts. The incorporation of silver into the phthalocyanine structure enhances its properties, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silver, [29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-, (SP-4-1)- typically involves the reaction of phthalocyanine with a silver salt under controlled conditions. One common method includes the following steps:
Preparation of Phthalocyanine: Phthalocyanine is synthesized by heating phthalonitrile in the presence of a metal catalyst.
Incorporation of Silver: The phthalocyanine is then reacted with a silver salt, such as silver nitrate, in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The reaction is typically carried out at elevated temperatures (around 150-200°C) for several hours to ensure complete incorporation of the silver ion into the phthalocyanine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of phthalonitrile and silver salts are used.
Optimization of Reaction Conditions: Reaction conditions such as temperature, solvent, and reaction time are optimized to maximize yield and purity.
Purification: The final product is purified using techniques like recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Silver, [29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-, (SP-4-1)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF) at room temperature.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution; reactions are often carried out in polar solvents under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives of the phthalocyanine ring.
Reduction: Reduced forms of the compound with altered oxidation states of the silver ion.
Substitution: Substituted phthalocyanine derivatives with different functional groups.
Applications De Recherche Scientifique
Silver, [29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-, (SP-4-1)- has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: Employed in biological imaging and as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Investigated for its antimicrobial properties and potential use in wound dressings and coatings for medical devices.
Industry: Utilized in the production of dyes, pigments, and as a component in electronic devices such as organic solar cells and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of Silver, [29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-, (SP-4-1)- involves its ability to interact with various molecular targets and pathways. The silver ion in the compound can:
Generate Reactive Oxygen Species (ROS): Under light irradiation, the compound can produce ROS, which can damage cellular components and lead to cell death.
Bind to Biological Molecules: The silver ion can bind to proteins, DNA, and other biomolecules, disrupting their normal function.
Catalyze Reactions: The compound can act as a catalyst in redox reactions, facilitating electron transfer and altering the oxidation state of other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper Phthalocyanine: Similar structure but with copper instead of silver. Used extensively in dyes and pigments.
Zinc Phthalocyanine: Contains zinc and is used in photodynamic therapy and as a photosensitizer.
Iron Phthalocyanine: Contains iron and is used as a catalyst in various chemical reactions.
Uniqueness
Silver, [29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-, (SP-4-1)- is unique due to the presence of the silver ion, which imparts distinct properties such as enhanced antimicrobial activity and the ability to generate ROS under light irradiation. These properties make it particularly useful in medical and industrial applications where other phthalocyanines may not be as effective.
Propriétés
Formule moléculaire |
C32H30AgN8-4 |
|---|---|
Poids moléculaire |
634.5 g/mol |
Nom IUPAC |
silver;(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene |
InChI |
InChI=1S/C32H30N8.Ag/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-2,7-10,15-16,19-22,27-28H,3-6,11-14H2;/q-4; |
Clé InChI |
AQIXTMHIVAGJGL-UHFFFAOYSA-N |
SMILES isomérique |
C1CC2C3/N=C/4\[N-]/C(=N\C5[N-]/C(=N\C6=C7C(=C([N-]6)/N=C(/C2CC1)\[N-]3)C=CC=C7)/C8C5CCCC8)/C9=CC=CC=C49.[Ag] |
SMILES canonique |
C1CCC2C(C1)C3[N-]C2=NC4=C5C=CC=CC5=C([N-]4)N=C6C7CCCCC7C([N-]6)N=C8C9=CC=CC=C9C(=N3)[N-]8.[Ag] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




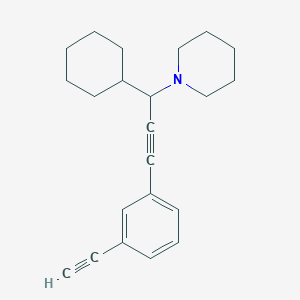

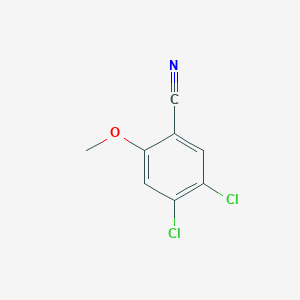


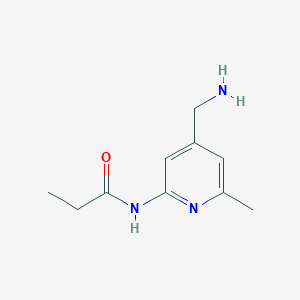
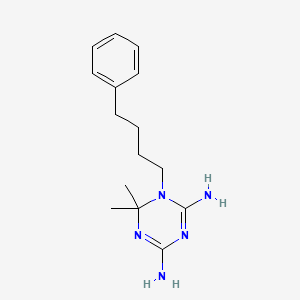
![5-chloro-2-N-[(4-fluorophenyl)methyl]-4-N-(5-propan-2-yloxypyrazolidin-3-yl)pyrimidine-2,4-diamine](/img/structure/B12340705.png)


